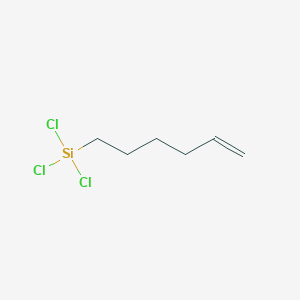

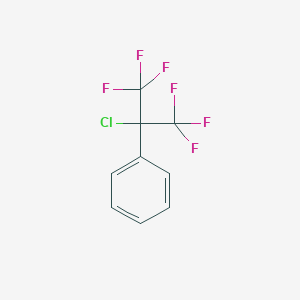

![molecular formula C10H26O3Si2 B102230 双[2-(三甲基甲硅烷基氧基)乙基]醚 CAS No. 16654-74-3](/img/structure/B102230.png)

双[2-(三甲基甲硅烷基氧基)乙基]醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis[2-(trimethylsilyloxy)ethyl] ether is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various related silyl ether compounds and their properties, which can provide insight into the characteristics and behavior of bis[2-(trimethylsilyloxy)ethyl] ether. For instance, the synthesis of bistrimethylsilylpropargylic ether, a related compound, is described as a versatile synthon for accessing various substituted ethers and alcohols .

Synthesis Analysis

The synthesis of related silyl ether compounds involves the use of trimethylsilyl groups as protecting groups for alcohols. For example, 1,5-bis(trimethylsilyl)propargylic ethers are prepared by protodesilylation, isomerization, or metalation/alkylation of bispropargylic protected alcohol . Similarly, the synthesis of bis[(trimethylsilyl)methyl]cuprates and bis[(trimethylsilyl)methyl]zinc involves the use of trimethylsilyl groups and can provide insights into the synthesis of bis[2-(trimethylsilyloxy)ethyl] ether .

Molecular Structure Analysis

The molecular structure of silyl ether compounds can be quite complex. For example, Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene is a crowded cis-olefin with a fixed cis configuration and significant pyramidarization at the olefinic carbons . This suggests that bis[2-(trimethylsilyloxy)ethyl] ether may also exhibit interesting structural features due to the presence of bulky trimethylsilyl groups.

Chemical Reactions Analysis

Silyl ether compounds participate in various chemical reactions. For instance, cyclic bis(trimethylsilyl) enol ethers undergo [3 + 4] and [3 + 5] annulation reactions with dicarbonyl electrophiles to form tricyclic keto ethers . This indicates that bis[2-(trimethylsilyloxy)ethyl] ether could potentially be used in similar annulation reactions to access complex organic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of silyl ether compounds are influenced by their molecular structure. For example, the solubility of bis(2-hydroxyethyl) ether in supercritical carbon dioxide is affected by end-group modification . Although bis[2-(trimethylsilyloxy)ethyl] ether is not specifically mentioned, it can be inferred that its solubility and other properties would be similarly influenced by its silyl ether groups.

Relevant Case Studies

Case studies involving silyl ether compounds often focus on their use as intermediates in organic synthesis. For example, bis[(trimethylsilyl)methyl]zinc and tris[(trimethylsilyl)methyl]aluminium are used as alkylating agents to form niobium and tantalum alkyls . This demonstrates the utility of silyl ether compounds in the synthesis of organometallic complexes.

科学研究应用

聚合催化剂

与双[2-(三甲基甲硅烷基氧基)乙基]醚在结构上相关的双(亚氨基)吡啶铁配合物中的醚和硫醚骨架取代基已被研究用于聚合乙烯中的作用。一些衍生物表现出显着的活性,与迄今为止已知的最高效体系相媲美。这项研究强调了杂原子骨架取代基对乙烯聚合过程中催化行为和效率的影响 (Smit 等,2004)。

有机氟化合物的合成

含氟双(甲硅烷基烯醇醚)的合成和反应,例如 2-氟-1,3-双(三甲基甲硅烷基氧基)-1,3-丁二烯,证明了醚官能化化合物在生产各种有机氟化合物中的多功能性。这些化合物与双[2-(三甲基甲硅烷基氧基)乙基]醚具有相似的功能,能够方便地合成其他方法不易获得的有机氟化合物 (Adeel 等,2008)。

金属离子萃取和配位化学

具有醚官能化阳离子的离子液体在水中表现出独特的热变性质,可用于第一行过渡金属的均相液-液萃取。这些性质突出了醚官能化化合物在分离过程和配位化学中的潜力,与双[2-(三甲基甲硅烷基氧基)乙基]醚的结构特征相关 (Depuydt 等,2015)。

安全和危害

“Bis[2-(trimethylsilyloxy)ethyl] Ether” is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should be allowed near it . Protective gloves, eye protection, and face protection should be worn when handling it . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .

属性

IUPAC Name |

trimethyl-[2-(2-trimethylsilyloxyethoxy)ethoxy]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCNNAQIFXLAEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCOCCO[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339035 |

Source

|

| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[2-(trimethylsilyloxy)ethyl] Ether | |

CAS RN |

16654-74-3 |

Source

|

| Record name | Bis[2-(trimethylsilyloxy)ethyl] Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

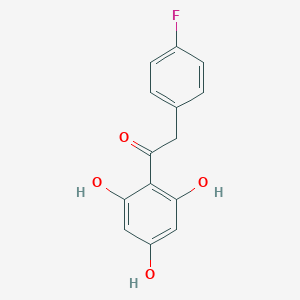

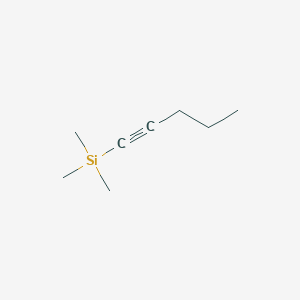

![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)